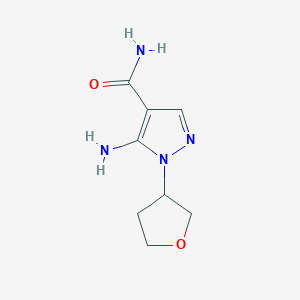
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound with a molecular formula of C8H12N4O2 It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of tetrahydrofuran derivatives with pyrazole intermediates
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions to enhance yield and selectivity. The choice of catalysts, solvents, and reaction conditions can significantly impact the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carbonitrile: A similar compound with a nitrile group instead of a carboxamide group.
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
5-amino-1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, a carboxamide group, and a tetrahydrofuran ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
1184913-95-8 |
|---|---|
Fórmula molecular |
C8H12N4O2 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
5-amino-1-(oxolan-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c9-7-6(8(10)13)3-11-12(7)5-1-2-14-4-5/h3,5H,1-2,4,9H2,(H2,10,13) |
Clave InChI |
DMWLNXFEGGXBRB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1N2C(=C(C=N2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



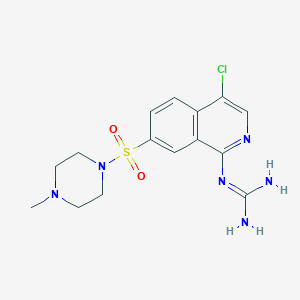
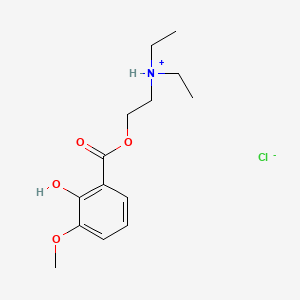
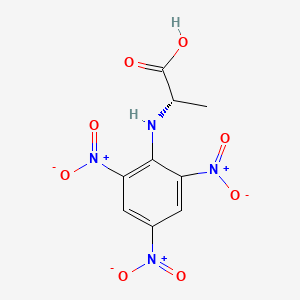
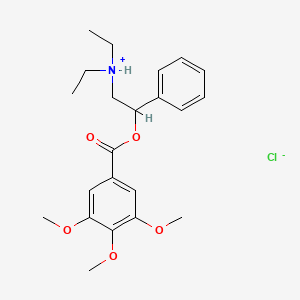
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
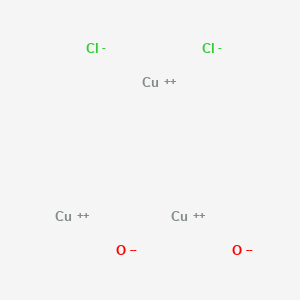
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
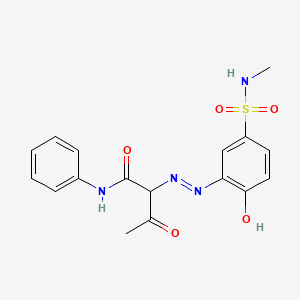


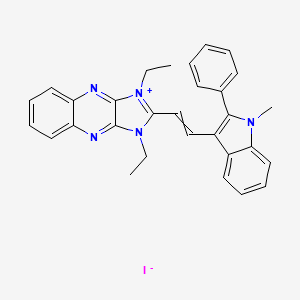
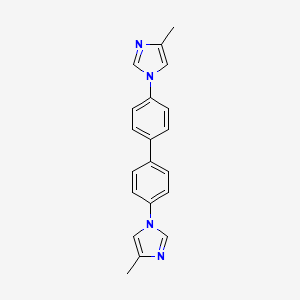
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
